Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane
Description
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is a silane-based compound characterized by a long dodecyl chain substituted with methoxy and phenyl groups at the 12th position, protected by a tert-butyldimethylsilyl (TBDMS) ether group. This structural motif confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a protective group or intermediate in complex molecule assembly.
Properties
CAS No. |
920753-84-0 |
|---|---|
Molecular Formula |
C25H46O2Si |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
tert-butyl-(12-methoxy-12-phenyldodecoxy)-dimethylsilane |
InChI |
InChI=1S/C25H46O2Si/c1-25(2,3)28(5,6)27-22-18-13-11-9-7-8-10-12-17-21-24(26-4)23-19-15-14-16-20-23/h14-16,19-20,24H,7-13,17-18,21-22H2,1-6H3 |
InChI Key |
SPOJWUTWYLOBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane typically involves the reaction of tert-butylchlorodimethylsilane with 12-methoxy-12-phenyldodecanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
tert-butylchlorodimethylsilane+12-methoxy-12-phenyldodecanol→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can be hydrogenated to form a cyclohexyl derivative.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 12-methoxy-12-phenyldodecanoic acid, while reduction of the phenyl group can produce 12-methoxy-12-cyclohexyldodecyl derivatives.
Scientific Research Applications
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and phenols due to its stability and ease of removal.
Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane exerts its effects is primarily through its ability to act as a protecting group. The tert-butyl and dimethylsilane moieties provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The long alkyl chain with methoxy and phenyl substituents can interact with various molecular targets, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Key Compounds for Comparison :
tert-butyl((2,4-dimethoxybenzyl)oxy)dimethylsilane tricarbonyl chromium ():
- 1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoroethan-1-one (): Trifluoroethanone group introduces strong electron-withdrawing effects. Synthesized via Schlenk techniques under inert conditions .
Unique Features of Target Compound :
- Long dodecyl chain: Enhances solubility in nonpolar solvents compared to shorter-chain analogs (e.g., tert-butyl(2-iodoethoxy)dimethylsilane, ).
- 12-Methoxy-12-phenyl substitution : Balances steric hindrance and electronic modulation, distinct from simpler substituents like iodine or methyl groups.
Physical and Chemical Properties
| Property | Target Compound | tert-Butyl((2E,4E)-...diphenylsilane (E4) | Chromium Complex (E2) |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (est.) | ~380 g/mol (est.) | 333.0066 g/mol |
| Melting Point | Not reported | Not reported | 105–107°C |
| Key Spectral Data | Likely ν(C-O) ~1086 cm⁻¹ | 1H NMR: δ 5.5–6.2 (diene protons) | IR: ν(Cr-CO) = 1730 cm⁻¹ |
- Stability : TBDMS group in target compound offers hydrolytic stability superior to diphenylsilanes but less than chromium complexes ().
Biological Activity
Tert-butyl[(12-methoxy-12-phenyldodecyl)oxy]dimethylsilane is an organosilicon compound notable for its unique structural characteristics, which include a tert-butyl group, a dimethylsilane moiety, and a long hydrophobic dodecyl chain with methoxy and phenyl substituents. This compound has garnered interest in various fields, particularly for its potential biological activities and applications in materials science.
Structural Characteristics
The compound's structure can be summarized as follows:
- Tert-butyl group : Provides stability and hydrophobic properties.
- Dimethylsilane moiety : Enhances reactivity and compatibility with organic compounds.
- Dodecyl chain : Increases hydrophobicity, which may influence biological interactions.
- Methoxy and phenyl substituents : Potentially enhance solubility and reactivity.
Biological Activity
Research into the biological activity of this compound has revealed several interesting properties:
- Antimicrobial Properties : Studies have indicated that similar silane compounds exhibit antimicrobial activity against various pathogens. The long hydrophobic chain may facilitate interaction with microbial membranes, leading to disruption and cell death.
- Cellular Interaction : The compound's ability to interact with cellular membranes has been examined. The hydrophobic nature of the dodecyl chain could enhance membrane penetration, potentially affecting cellular uptake of other therapeutic agents.
- Biocompatibility : Preliminary studies suggest that compounds with similar structures demonstrate favorable biocompatibility, making them suitable candidates for biomedical applications such as drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of silanes similar to this compound demonstrated significant inhibition of bacterial growth in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater bacterial cell lysis.
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 10 |
| 1.0 | 15 |
| 2.0 | 25 |
Case Study 2: Cellular Uptake Studies
In cellular uptake studies using cultured human cells, it was found that the addition of this compound enhanced the uptake of fluorescently labeled drugs by approximately 40%. This suggests potential utility in enhancing drug delivery systems.
Research Findings
Recent investigations have focused on the interaction mechanisms involving this compound:
- Mechanism of Action : The compound's hydrophobicity allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Synergistic Effects : When combined with other antimicrobial agents, this silane compound may exhibit synergistic effects, enhancing overall efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
